Cas no 871329-77-0 (N-Isopropyl 3-boronobenzenesulfonamide)

N-Isopropyl 3-boronobenzenesulfonamide is a boronic acid derivative featuring a sulfonamide functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the boronic acid moiety enables its use in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl and heteroaryl structures. The isopropyl substituent on the sulfonamide nitrogen enhances steric control and solubility in organic solvents. This compound is particularly valuable in the development of pharmaceuticals and agrochemicals due to its stability and reactivity. Its dual functionality allows for further derivatization, making it a useful building block for targeted molecular design.
N-Isopropyl 3-boronobenzenesulfonamide structure
871329-77-0 structure
Product Name:N-Isopropyl 3-boronobenzenesulfonamide
CAS No:871329-77-0
MF:C9H14BNO4S
MW:243.08776140213
MDL:MFCD07783856
CID:719304
PubChem ID:44886923
Update Time:2025-10-28

N-Isopropyl 3-boronobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (3-(N-Isopropylsulfamoyl)phenyl)boronic acid
    • 3-(Isopropylsulfamoyl)benzeneboronic acid
    • [3-(propan-2-ylsulfamoyl)phenyl]boronic acid
    • Boronic acid,B-[3-[[(1-methylethyl)amino]sulfonyl]phenyl]-
    • N-Isopropyl 3-boronobenzenesulfonamide
    • AKOS015833704
    • N-Isopropyl3-boronobenzenesulfonamide
    • A26771
    • (3-(N-Isopropylsulfamoyl)phenyl)boronicacid
    • DTXSID00661211
    • 3-(Isopropylaminosulfonyl)phenylboronic acid
    • CS-0175076
    • 871329-77-0
    • {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid
    • SCHEMBL532021
    • MFCD07783856
    • BS-24160
    • 3-(N-Isopropylsulfamoyl)phenylboronic acid
    • MDL: MFCD07783856
    • Inchi: 1S/C9H14BNO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11-13H,1-2H3
    • InChI Key: KCJMBNYQVZPTRG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(B(O)O)C=1)(NC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 243.07400
  • Monoisotopic Mass: 243.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95A^2

Experimental Properties

  • PSA: 95.01000
  • LogP: 0.52480

N-Isopropyl 3-boronobenzenesulfonamide Pricemore >>

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N-Isopropyl 3-boronobenzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:871329-77-0)N-Isopropyl 3-boronobenzenesulfonamide
Order Number:A26771
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):226.0
Email:sales@amadischem.com

Additional information on N-Isopropyl 3-boronobenzenesulfonamide

Research Briefing on N-Isopropyl 3-boronobenzenesulfonamide (CAS: 871329-77-0) in Chemical Biology and Pharmaceutical Applications

N-Isopropyl 3-boronobenzenesulfonamide (CAS: 871329-77-0) is a boron-containing sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique boronic acid functional group, has been explored for its role in protease inhibition, targeted drug delivery, and as a key intermediate in the synthesis of bioactive molecules. The presence of the boron atom in its structure enables interactions with biological targets, particularly enzymes, making it a promising candidate for therapeutic development.

Recent studies have focused on the synthesis and optimization of N-Isopropyl 3-boronobenzenesulfonamide to enhance its bioavailability and target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against serine proteases, which are implicated in various pathological conditions, including inflammation and cancer. The researchers utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of the protease, revealing a covalent interaction between the boron atom and the catalytic serine residue. This finding underscores the potential of N-Isopropyl 3-boronobenzenesulfonamide as a scaffold for designing next-generation protease inhibitors.

In addition to its protease inhibitory properties, N-Isopropyl 3-boronobenzenesulfonamide has been investigated for its utility in boron neutron capture therapy (BNCT), a targeted radiotherapy approach for cancer treatment. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the successful conjugation of this compound to tumor-targeting peptides, enabling selective delivery of boron to cancer cells. The study highlighted the compound's stability under physiological conditions and its ability to accumulate in tumor tissues, making it a viable candidate for BNCT applications.

Further research has explored the role of N-Isopropyl 3-boronobenzenesulfonamide in the development of novel antibiotics. A 2023 preprint on bioRxiv described the compound's ability to inhibit bacterial enzymes involved in cell wall biosynthesis, offering a potential mechanism for combating antibiotic-resistant pathogens. The study employed molecular docking and kinetic assays to validate the compound's binding affinity and inhibitory potency, suggesting its promise as a lead compound for antibiotic development.

Despite these advancements, challenges remain in the clinical translation of N-Isopropyl 3-boronobenzenesulfonamide. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed in future studies. Ongoing research is focused on structural modifications to improve the compound's pharmacokinetic properties and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound for therapeutic use.

In conclusion, N-Isopropyl 3-boronobenzenesulfonamide (CAS: 871329-77-0) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its unique boron-containing structure enables diverse applications, from protease inhibition to targeted cancer therapy. Continued research and development efforts are likely to uncover new therapeutic opportunities for this compound, solidifying its role in the future of drug discovery and precision medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:871329-77-0)N-Isopropyl 3-boronobenzenesulfonamide
A26771
Purity:99%
Quantity:1g
Price ($):226.0
Email